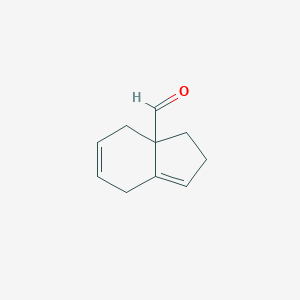
2,3,4,7-Tetrahydroindene-3a-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,7-Tetrahydroindene-3a-carbaldehyde is a chemical compound that has been widely used in scientific research. This compound is a versatile building block for the synthesis of various biologically active molecules. It has been used in the development of drugs, agrochemicals, and materials science. In
Wirkmechanismus
The mechanism of action of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo various chemical reactions such as oxidation, reduction, and condensation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde are not well studied. However, it has been shown to exhibit antiviral and anticancer activity in various studies. It has also been shown to exhibit insecticidal and herbicidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,4,7-Tetrahydroindene-3a-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
For its use include the development of new biologically active molecules, the study of its mechanism of action and its biochemical and physiological effects, and the synthesis of new materials.
Synthesemethoden
The synthesis of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde involves the reaction of 2,3,4,7-tetrahydroindene with various aldehydes. One of the most commonly used aldehydes is formaldehyde. The reaction between 2,3,4,7-tetrahydroindene and formaldehyde is catalyzed by Lewis acids such as BF3.Et2O or ZnCl2. The resulting product is 2,3,4,7-Tetrahydroindene-3a-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2,3,4,7-Tetrahydroindene-3a-carbaldehyde has been used in various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules such as antiviral and anticancer agents. It has also been used in the development of agrochemicals such as insecticides and herbicides. In materials science, it has been used in the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
117679-05-7 |
|---|---|
Produktname |
2,3,4,7-Tetrahydroindene-3a-carbaldehyde |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2,3,4,7-tetrahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2 |
InChI-Schlüssel |
KBTWRTYYMRUVIN-UHFFFAOYSA-N |
SMILES |
C1CC2(CC=CCC2=C1)C=O |
Kanonische SMILES |
C1CC2(CC=CCC2=C1)C=O |
Synonyme |
3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



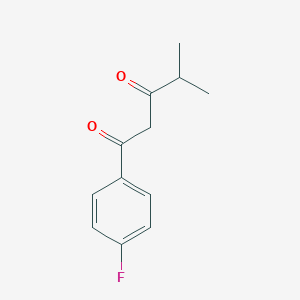
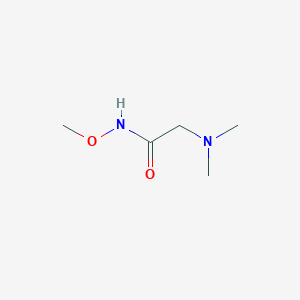
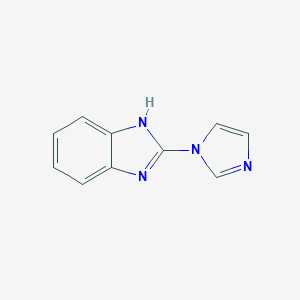
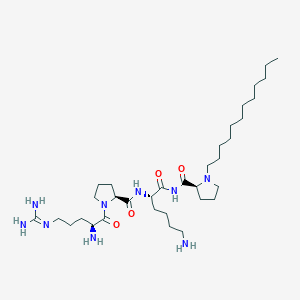
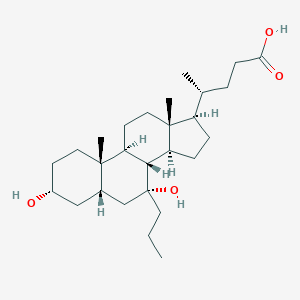
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
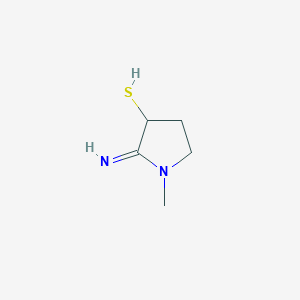
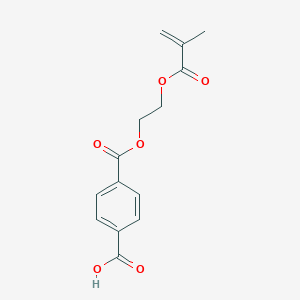
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
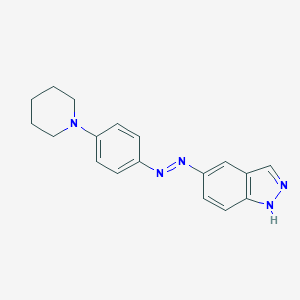
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)